Preclinical Evidence for Seltorexant: A Selective Orexin-2 Receptor Antagonist
Preclinical Evidence for Seltorexant: A Selective Orexin-2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Seltorexant (also known as MIN-202 or JNJ-42847922) is an investigational, first-in-class, orally active, small-molecule antagonist with high selectivity for the orexin-2 receptor (OX2R).[1][2][3][4] The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness, arousal, and stress responses.[1] Orexin neurons located in the lateral hypothalamus project throughout the central nervous system, and their activity is highest during wakefulness. Overstimulation of this system, particularly via the OX2R, is hypothesized to contribute to a state of hyperarousal implicated in the pathophysiology of disorders like insomnia and major depressive disorder (MDD).
Seltorexant is being developed to normalize this excessive arousal by selectively blocking OX2R signaling. This technical guide summarizes the key preclinical evidence that forms the basis for its clinical investigation, focusing on its receptor binding profile, in vitro and in vivo pharmacology, and pharmacokinetic properties.
Mechanism of Action and Signaling Pathway
Seltorexant exerts its pharmacological effect through competitive antagonism at the OX2R, a G protein-coupled receptor (GPCR). The OX2R is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, and potentially Gs. By blocking the binding of endogenous orexin peptides, Seltorexant prevents the activation of these downstream signaling cascades.
The primary signaling pathway initiated by orexin binding to OX2R involves the Gq protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to neuronal depolarization and increased arousal. Seltorexant blocks this cascade at its origin.
Data Presentation
In Vitro Pharmacology
Seltorexant demonstrates high affinity and potent functional antagonism at the human and rat OX2R, with marked selectivity over the OX1R.
Table 1: Receptor Binding Affinity and Selectivity of Seltorexant
| Target | Species | Assay Type | Value | Citation |
|---|---|---|---|---|
| OX2R | Human | Radioligand Binding | pKi = 8.0 | |
| OX2R | Rat | Radioligand Binding | pKi = 8.1 |
| OX1R | Human | Radioligand Binding | >100-fold lower affinity vs. OX2R | |
Table 2: Additional In Vitro Characteristics
| Assay | Result | Citation |
|---|---|---|
| Off-Target Screening | No significant affinity for other receptors, transporters, or ion channels at 1 µM. | |
| Functional Activity | Potent functional antagonist in cell culture assays measuring intracellular calcium changes. | |
| CYP Inhibition | Moderate CYP inhibition. |
| Protein Binding | Relatively high free fractions in rat and human plasma. | |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in rodent models confirm that Seltorexant is a centrally active agent with sleep-promoting effects. It effectively crosses the blood-brain barrier to engage its target, OX2R.
Table 3: In Vivo Receptor Occupancy in Rats (Post 30 mg/kg Oral Dose)
| Time Post-Dose | OX2R Occupancy (%) | OX1R Occupancy | Citation |
|---|---|---|---|
| 60 minutes | 74.66% | Low | |
| 4 hours | ~40% | Low | |
| 24 hours | 0% | Low | |
| Occupancy EC50 | 171 ng/mL | N/A |
| Oral ED50 | 3 mg/kg | N/A | |
Table 4: In Vivo Sleep Effects in Sprague-Dawley Rats
| Parameter | Effect | Dose Range (Oral) | Citation |
|---|---|---|---|
| Sleep Induction | Dose-dependently induces and prolongs sleep. | 3 - 30 mg/kg | |
| NREM Sleep Latency | Dose-dependent reduction. | Not specified | |
| NREM Sleep Duration | Dose-dependent increase. | Not specified | |
| REM Sleep | No significant effect. | Not specified |
| Effect on Repeat Dosing | Sleep-promoting effects maintained after 7 days. | Not specified | |
Experimental Protocols
Receptor Binding and Functional Assays
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Objective: To determine the binding affinity (Ki) and functional antagonism (IC50) of Seltorexant at human and rat orexin receptors.
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Methodology Summary:
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Receptor Binding: Competitive radioligand binding assays were performed using cell membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing either human or rat OX1R or OX2R. Membranes were incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of Seltorexant. The concentration of Seltorexant that inhibits 50% of specific radioligand binding (IC50) was determined and converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
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Functional Antagonism (Calcium Mobilization): The antagonist properties were confirmed in a functional assay. Cells expressing OX2R were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were pre-incubated with varying concentrations of Seltorexant before being challenged with an EC80 concentration of an agonist (Orexin-A). The ability of Seltorexant to inhibit the agonist-induced increase in intracellular calcium was measured using a fluorescent imaging plate reader (FLIPR), allowing for the determination of an IC50 value.
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In Vivo Sleep Studies in Rats
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Objective: To evaluate the effect of Seltorexant on sleep-wake patterns in a rodent model.
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Methodology Summary:
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Animal Model: Male Sprague-Dawley rats were used for the studies.
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Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for polysomnography.
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Dosing and Recording: Following a recovery and habituation period, Seltorexant (e.g., 3-30 mg/kg) or vehicle was administered orally at the onset of the dark (active) phase. EEG/EMG data were then continuously recorded for a defined period (e.g., 6-12 hours).
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Data Analysis: The recorded data were scored in epochs (e.g., 10-second) and classified into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters such as latency to NREM sleep, and total duration of each state were quantified and compared between treatment groups. The selectivity of the compound was confirmed by demonstrating a lack of effect on sleep parameters in mice genetically lacking the OX2R.
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In Vivo Receptor Occupancy
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Objective: To confirm brain penetration and target engagement of Seltorexant at OX2R in vivo.
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Methodology Summary:
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Animal Model: Studies were conducted in Sprague-Dawley rats.
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Method: An ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging approach was utilized. For the occupancy study, rats were administered an oral dose of Seltorexant (30 mg/kg). At various time points post-dose, a radiolabeled tracer with high affinity for OX2R (e.g., [18F]Seltorexant or another tracer like EMPA) was administered.
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Analysis: The brains were collected, and the amount of tracer binding in OX2R-rich regions (e.g., cortex) was quantified. The reduction in tracer binding in Seltorexant-treated animals compared to vehicle-treated controls was used to calculate the percentage of receptor occupancy at each time point. Plasma and brain concentrations of Seltorexant were also measured to establish a pharmacokinetic/pharmacodynamic relationship.
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Conclusion
The preclinical data for Seltorexant provide a strong rationale for its development as a treatment for disorders characterized by hyperarousal. In vitro studies establish it as a potent and highly selective antagonist of the OX2R. In vivo studies in rodents demonstrate that it crosses the blood-brain barrier, engages its target receptor in a dose- and time-dependent manner, and produces a clear pharmacodynamic effect of promoting sleep, primarily by increasing NREM sleep duration. These sleep-promoting effects are achieved without significantly altering sleep architecture and are maintained with repeated dosing, indicating a low potential for tolerance. The selectivity for OX2R over OX1R may be advantageous, as OX1R antagonism has been implicated in the dysregulation of REM sleep. Collectively, these findings support the hypothesis that selective antagonism of the OX2R with Seltorexant can normalize excessive arousal, providing the foundation for its investigation in clinical trials for major depressive disorder and insomnia.
References
- 1. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 3. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 4. J&J’s seltorexant meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
